Quinofumelin

描述

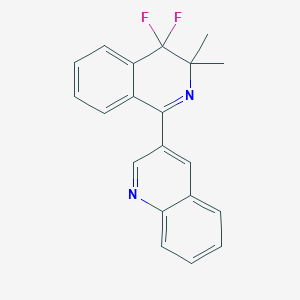

Quinofumelin is a novel fungicide developed by Mitsui Chemicals Agro, Inc. in Tokyo, Japan. It has a distinct chemical structure that includes 3-(isoquinolin-1-yl) quinoline. This compound demonstrates significant fungicidal activity against a variety of fungi, including rice blast and gray mold .

准备方法

The synthesis of quinofumelin begins with the regioselective bromination of quinolinium chloride. The resulting 3-bromoquinoline is then transformed into the corresponding nitrile via a palladium-catalyzed cross-coupling reaction using zinc cyanide . The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo .

化学反应分析

Primary Chemical Reaction Mechanism

Quinofumelin exerts its antifungal activity by inhibiting dihydroorotate dehydrogenase (DHODHII) , a key enzyme in the de novo pyrimidine biosynthesis pathway . This enzyme catalyzes the oxidation of dihydroorotate to orotate, a precursor for uridine monophosphate (UMP) synthesis.

Reaction inhibited by this compound :

This compound binds competitively to FgDHODHII, disrupting electron transfer to ubiquinone and halting orotate production . This depletes pyrimidine pools, impairing fungal DNA/RNA synthesis and growth.

Structural Basis for Reactivity

The compound’s quinoline moiety and fluorinated substituents enhance binding affinity to FgDHODHII. Key structural features include:

-

Quinoline core : Facilitates π-π stacking with hydrophobic residues in the enzyme’s active site.

-

Fluorine atoms : Improve binding stability through halogen bonds .

| Structural Feature | Role in Reactivity |

|---|---|

| Quinoline moiety | Anchors the molecule to DHODHII’s catalytic pocket |

| Fluorine substituents | Enhances binding via electrostatic interactions |

| Pyrimidine-like scaffold | Mimics natural substrates for competitive inhibition |

Binding Kinetics and Thermodynamics

Experimental studies confirm this compound’s specific interaction with FgDHODHII:

Table 1: Binding Parameters of this compound-FgDHODHII Interaction

-

SPR data indicate fast-binding/fast-dissociation kinetics, typical of enzyme inhibitors targeting catalytic sites .

-

MST results corroborate sub-micromolar affinity, confirming target specificity .

Metabolic Pathway Disruption

Transcriptomic and metabolomic analyses reveal downstream effects of DHODHII inhibition :

Selectivity and Cross-Reactivity

This compound shows no cross-resistance with existing fungicides (e.g., phenamacril or succinate dehydrogenase inhibitors) . Its unique binding mode avoids common resistance mutations in DHODHII active sites .

Future Research Directions

-

Crystallographic studies : To resolve the this compound-FgDHODHII complex at atomic resolution.

-

Resistance monitoring : Track mutations in DHODHII across field isolates .

This synthesis of biochemical, structural, and kinetic data underscores this compound’s potential as a next-generation antifungal agent with a well-defined and selective reaction mechanism.

科学研究应用

Chemical Profile

Quinofumelin, identified chemically as 3-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline, was developed by Mitsui Chemicals Agro, Inc. It exhibits broad-spectrum antifungal activity and is particularly effective against pathogens such as Fusarium graminearum and Magnaporthe oryzae (rice blast) .

Antifungal Activity

1. Efficacy Against Fusarium graminearum

This compound has demonstrated strong antifungal activity against Fusarium graminearum, a significant pathogen responsible for Fusarium head blight (FHB) in wheat. Research indicates that this compound can inhibit both mycelial growth and spore germination effectively. The compound's half-maximal effective concentration (EC50) values for mycelial growth and spore germination are reported to be 0.019 μg/mL and 0.087 μg/mL, respectively .

Additionally, this compound significantly reduces the biosynthesis of deoxynivalenol (DON), a mycotoxin produced by F. graminearum. The expression of the TRI5 gene, crucial for DON production, is down-regulated when treated with this compound .

2. Control of Rice Blast

This compound exhibits curative effects against rice blast caused by Magnaporthe oryzae. Studies have shown that it is not cross-resistant to existing fungicides, making it a valuable addition to fungicide rotation programs . Its application can lead to effective management of rice blast disease without contributing to resistance development.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other fungicides:

| Fungicide | Target Pathogen | EC50 (μg/mL) | Efficacy |

|---|---|---|---|

| This compound | Fusarium graminearum | 0.019 (mycelial) | High |

| This compound | Magnaporthe oryzae | N/A | Curative |

| Azoxystrobin | Fusarium graminearum | 0.25 | Moderate |

| Fluopyram | Fusarium graminearum | 0.30 | Moderate |

| Phenamacril | Various | Variable | Variable |

Case Studies

Case Study 1: Wheat Cultivation

In field trials conducted on wheat coleoptiles infected with Fusarium graminearum, this compound showed protective and curative efficacies of 81.05% and 92.93%, respectively, at a concentration of 80 μg/mL. These results suggest that this compound can significantly reduce disease severity in wheat crops .

Case Study 2: Rice Production

Research on rice crops indicated that this compound effectively controlled rice blast without cross-resistance issues. This characteristic allows for its integration into existing disease management programs aimed at reducing reliance on single-mode-of-action fungicides .

Environmental and Health Considerations

As with any agrochemical, understanding the environmental fate and ecotoxicity of this compound is crucial for sustainable use. Current data indicate that while this compound is effective against target pathogens, its approval status varies by region, with some areas lacking regulatory approval for use .

作用机制

Quinofumelin exerts its effects by targeting specific fungal enzymes. It inhibits the activity of dihydroorotate dehydrogenase, an enzyme crucial for fungal pyrimidine biosynthesis . This inhibition disrupts the formation of essential fungal components, leading to the death of the fungal cells .

相似化合物的比较

Quinofumelin is unique due to its distinct chemical structure and mode of action. Similar compounds include:

Tolprocarb: Another fungicide used to control rice blast.

Tricyclazole: A melanin biosynthesis inhibitor used in agriculture.

Probenazole: A plant defense activator that induces host resistance against pathogens.

This compound stands out because it is not cross-resistant to existing fungicides, making it a novel approach for disease control in agricultural production .

生物活性

Quinofumelin is a novel quinoline fungicide developed by Mitsui Chemicals Agro, Inc., recognized for its potent antifungal properties against various plant pathogens, particularly Fusarium graminearum and Sclerotinia sclerotiorum. This article delves into the biological activity of this compound, examining its antifungal efficacy, mechanisms of action, and potential applications in agricultural settings.

Antifungal Efficacy

This compound exhibits significant antifungal activity, with studies reporting effective inhibition of mycelial growth and spore germination in F. graminearum. The median effective concentration (EC50) values for this compound against this pathogen were found to be:

- Mycelial Growth :

- Spore Germination :

These values indicate that this compound is highly effective compared to other fungicides such as azoxystrobin and fluopyram, which have higher EC50 values ranging from to for spore germination .

Table 1: Comparison of EC50 Values for this compound and Other Fungicides

| Fungicide | Pathogen | EC50 Value () |

|---|---|---|

| This compound | F. graminearum | 0.019 |

| Azoxystrobin | F. graminearum | 0.274 - 1.240 |

| Fluopyram | F. graminearum | 0.39 - 0.74 |

| Carbendazim | Sclerotinia sclerotiorum | Varies |

- Inhibition of DON Biosynthesis : this compound significantly reduces the production of deoxynivalenol (DON), a mycotoxin produced by F. graminearum. The expression of the DON biosynthesis-related gene TRI5 is also down-regulated upon treatment with this compound .

- Disruption of Toxisome Formation : this compound inhibits the formation of Fusarium toxisomes, structures involved in toxin production, thereby reducing the overall pathogenicity of the fungus .

- Curative and Protective Activities : In protective assays on wheat coleoptiles, this compound demonstrated control efficacies of 81.05% for protective effects and 92.93% for curative effects at a concentration of . These results suggest that this compound not only protects against infection but can also effectively treat existing infections .

Study on Sclerotinia sclerotiorum

A separate study evaluated this compound's effectiveness against Sclerotinia sclerotiorum, revealing:

属性

IUPAC Name |

4,4-difluoro-3,3-dimethyl-1-quinolin-3-ylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N2/c1-19(2)20(21,22)16-9-5-4-8-15(16)18(24-19)14-11-13-7-3-6-10-17(13)23-12-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTPIYGGSMJRTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4N=C3)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631139 | |

| Record name | 3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861647-84-9 | |

| Record name | Quinofumelin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861647849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINOFUMELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KM5SWR596 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of quinofumelin and how does it impact fungal growth?

A1: this compound exerts its antifungal activity by targeting the enzyme dihydroorotate dehydrogenase (DHODH) [, ]. Specifically, it inhibits the class II DHODH (DHODH II) found in fungi []. This enzyme plays a crucial role in the biosynthesis of pyrimidines, essential building blocks for DNA and RNA. By inhibiting DHODH II, this compound disrupts the production of these vital components, ultimately leading to the inhibition of fungal growth [].

Q2: Does this compound demonstrate selectivity towards fungal DHODH over the human form of the enzyme?

A2: Yes, this compound exhibits significant selectivity for fungal DHODH compared to the human DHODH enzyme []. Research has shown that the IC50 value of this compound for Pyricularia oryzae DHODH (PoDHODH) was significantly lower (2.8 nM) than that for human DHODH (HsDHODH) (>100 µM), indicating a much stronger inhibitory effect on the fungal enzyme []. This selectivity is attributed to structural differences between fungal and human DHODH, particularly within the ubiquinone-binding site [].

Q3: What are the practical implications of this compound's mode of action for controlling fungal diseases in plants?

A3: this compound's specific targeting of fungal DHODH makes it an effective fungicide against various plant pathogens, such as Sclerotinia sclerotiorum and Fusarium graminearum, which cause significant crop losses [, ]. Notably, it has demonstrated excellent protective, curative, and translaminar activity against S. sclerotiorum on oilseed rape leaves []. Additionally, this compound disrupts the formation of infection cushions in S. sclerotiorum and Fusarium toxisomes in F. graminearum, further contributing to its efficacy in controlling these pathogens [, ].

Q4: Is there evidence of cross-resistance between this compound and other commonly used fungicides?

A4: Research indicates that this compound does not exhibit cross-resistance with existing fungicides commonly employed to manage S. sclerotiorum, such as dimethachlone, boscalid, and carbendazim []. This lack of cross-resistance is crucial, as it offers a valuable alternative for combating fungal infections, especially in cases where resistance to conventional fungicides has emerged.

Q5: What is the significance of the discovery and development of this compound in the context of agricultural practices?

A5: The discovery and development of this compound represent a significant advancement in agricultural practices, offering a novel approach for disease control []. Its unique chemical structure, distinct mode of action, and lack of cross-resistance with existing fungicides make it a valuable tool for managing fungal diseases in crops, potentially leading to increased crop yields and reduced economic losses for farmers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。